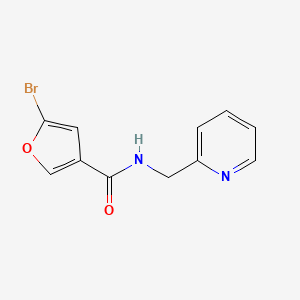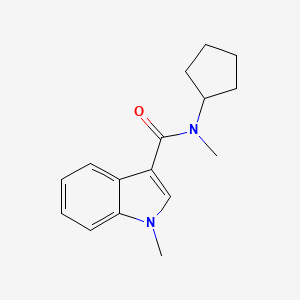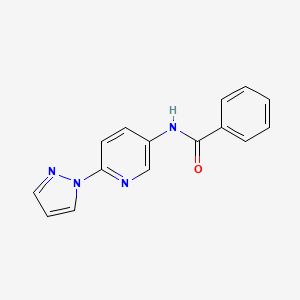
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription and chromatin remodeling. Specifically, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting their activity (Wang et al., 2014).
Biochemical and Physiological Effects
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to regulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and immune response (Wang et al., 2014).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is its selectivity for BET proteins, which allows for targeted inhibition of their activity. In addition, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to have good pharmacokinetic properties, making it a promising candidate for in vivo studies (Wang et al., 2014). However, one of the limitations of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications (Wang et al., 2014).
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide. Another area of interest is the investigation of the role of BET proteins in various diseases, including cancer, inflammation, and metabolic disorders. Finally, the potential therapeutic applications of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide in these diseases should be further explored in preclinical and clinical studies (Wang et al., 2014).
Conclusion
In conclusion, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a promising small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. Its selectivity for BET proteins and wide range of biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide involves a multi-step process that begins with the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride. This intermediate is then reacted with pyridine-2-methanol to yield the corresponding ester, which is subsequently hydrolyzed to produce the carboxylic acid. Finally, the carboxylic acid is reacted with 5-bromo-1H-pyrazole to form 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide (Wang et al., 2014).
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia (Wang et al., 2014). In inflammation, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Wang et al., 2014). In metabolic disorders, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet (Wang et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-8(7-16-10)11(15)14-6-9-3-1-2-4-13-9/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYXCNVMFDBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)

